N~1~-{4-[5-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-3-CHLOROBENZAMIDE
Description
N~1~-{4-[5-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-3-CHLOROBENZAMIDE is a complex organic compound that features a combination of bromine, furyl, oxadiazolyl, phenyl, and chlorobenzamide groups
Properties
IUPAC Name |
N-[4-[5-(5-bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrClN3O3/c20-16-9-8-15(26-16)19-23-17(24-27-19)11-4-6-14(7-5-11)22-18(25)12-2-1-3-13(21)10-12/h1-10H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOXQXMBDZKBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{4-[5-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-3-CHLOROBENZAMIDE typically involves multiple steps:
Formation of the 5-bromo-2-furyl group: This can be achieved through bromination of furan using bromine in the presence of a catalyst.
Synthesis of the 1,2,4-oxadiazole ring: This involves the cyclization of appropriate precursors, such as amidoximes and carboxylic acids, under dehydrating conditions.
Coupling of the 5-bromo-2-furyl and 1,2,4-oxadiazole groups: This step can be performed using a palladium-catalyzed cross-coupling reaction.
Attachment of the phenyl group: This can be done through a nucleophilic aromatic substitution reaction.
Formation of the 3-chlorobenzamide group: This involves the reaction of 3-chlorobenzoic acid with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~-{4-[5-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-3-CHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-{4-[5-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-3-CHLOROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-{4-[5-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-3-CHLOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N~1~-{4-[5-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-3-FLUOROBENZAMIDE
- **N~1~-{4-[5-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-3-IODOBENZAMIDE
Uniqueness
N~1~-{4-[5-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-3-CHLOROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, or selectivity in various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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